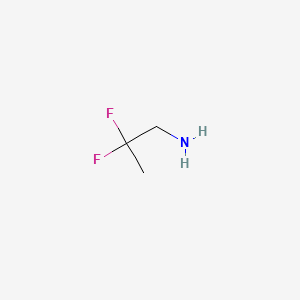

2,2-Difluoropropan-1-amine

Description

BenchChem offers high-quality 2,2-Difluoropropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoropropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c1-3(4,5)2-6/h2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPNXSNFIDVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoropropan-1-amine (CAS 868241-48-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Gem-Difluorinated Motifs in Amine Scaffolds

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The gem-difluoro group (CF2), in particular, provides a unique isostere for carbonyl groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] When incorporated into an amine-containing molecule such as 2,2-Difluoropropan-1-amine, this motif presents a valuable building block for the synthesis of novel therapeutics and agrochemicals. This guide provides a comprehensive technical overview of 2,2-Difluoropropan-1-amine, detailing its properties, synthesis, reactivity, and potential applications for the discerning researcher.

Physicochemical Properties

2,2-Difluoropropan-1-amine is most commonly available as its hydrochloride salt, which enhances its stability and handling properties.[3] The free amine is a volatile and reactive substance.

| Property | Value | Source(s) |

| CAS Number | 868241-48-9 (HCl salt) | [4] |

| Molecular Formula | C₃H₈ClF₂N (HCl salt) | [4] |

| Molecular Weight | 131.55 g/mol (HCl salt) | [4] |

| Appearance | White to off-white solid (HCl salt) | |

| Purity | Typically ≥96% | [4] |

| Storage | Store at room temperature in an inert atmosphere.[4] |

Synthesis and Methodologies

The synthesis of α,α-difluoroamines like 2,2-Difluoropropan-1-amine can be challenging. While specific, detailed public-domain synthesis protocols for this exact molecule are scarce, general strategies for the synthesis of fluorinated amines provide a strong foundation for its preparation.

Conceptual Synthesis Workflow

A plausible synthetic route could involve the reduction of a corresponding nitrile or amide, or the amination of a suitable difluorinated precursor.

Caption: A potential synthetic pathway to 2,2-Difluoropropan-1-amine via amide reduction.

Experimental Protocol: Reduction of 2,2-Difluoropropanamide (Hypothetical)

Disclaimer: This is a generalized, hypothetical protocol based on established chemical principles for amide reduction. It should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex at 0 °C.

-

Substrate Addition: A solution of 2,2-difluoropropanamide in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water at 0 °C.

-

Purification: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2,2-difluoropropan-1-amine.

Reactivity and Chemical Behavior

The chemical behavior of 2,2-Difluoropropan-1-amine is dictated by the interplay between the nucleophilic primary amine and the electron-withdrawing gem-difluoro group.

-

Nucleophilicity of the Amine: The primary amine group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination. However, the electron-withdrawing effect of the adjacent difluoromethyl group can slightly attenuate its basicity and nucleophilicity compared to non-fluorinated analogs.

-

Influence of the Gem-Difluoro Group: The C-F bonds are exceptionally strong, rendering the difluoro moiety metabolically stable.[1][2] This group also imparts a higher lipophilicity to the molecule. The gem-difluoro group can influence the conformation of the molecule due to steric and electronic effects.

Caption: Reactivity profile of 2,2-Difluoropropan-1-amine.

Spectroscopic Characterization (Predicted)

¹H NMR

-

-CH₃ group: A triplet in the upfield region (around 1.2-1.6 ppm) due to coupling with the two fluorine atoms.

-

-CH₂- group: A triplet adjacent to the amine group (around 2.8-3.2 ppm), also due to coupling with the two fluorine atoms.

-

-NH₂ group: A broad singlet (typically 1.0-3.0 ppm) whose chemical shift is concentration and solvent-dependent. This signal will disappear upon D₂O exchange.

¹³C NMR

-

-CH₃ carbon: A triplet in the aliphatic region (around 20-30 ppm) due to one-bond coupling with the fluorine atoms.

-

-CH₂- carbon: A triplet in the aliphatic region (around 40-50 ppm) due to one-bond coupling with the fluorine atoms.

-

-CF₂- carbon: A triplet in a more downfield region (around 120-130 ppm) due to the strong deshielding effect of the two fluorine atoms.

¹⁹F NMR

A single signal, likely a quartet, is expected due to coupling with the protons of the adjacent methyl and methylene groups. The chemical shift would be in the typical range for aliphatic gem-difluoro compounds.

Infrared (IR) Spectroscopy

-

N-H stretch: Two characteristic sharp peaks for a primary amine in the region of 3300-3500 cm⁻¹.[5]

-

N-H bend (scissoring): A band around 1590-1650 cm⁻¹.

-

C-F stretch: Strong absorbance bands in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak (M⁺). Common fragmentation patterns for primary amines include the loss of an alkyl radical adjacent to the nitrogen, leading to a stable iminium cation.

Applications in Drug Discovery and Development

The unique properties conferred by the gem-difluoro group make 2,2-Difluoropropan-1-amine a highly attractive building block in medicinal chemistry.

-

Metabolic Stability: The replacement of a methylene group with a CF₂ group can block metabolic oxidation at that position, prolonging the half-life of a drug candidate.

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Conformational Control: The steric and electronic properties of the gem-difluoro group can influence the conformational preferences of a molecule, which can be crucial for optimizing its binding to a biological target.

-

Bioisosteric Replacement: The CF₂ group can act as a bioisostere for a carbonyl or other functional groups, allowing for the fine-tuning of a molecule's electronic properties and binding interactions.

While specific examples of marketed drugs containing the 2,2-difluoropropan-1-amine moiety are not readily identifiable, its structural motifs are present in various patented compounds within the pharmaceutical and agrochemical sectors. Its utility as a pharmaceutical intermediate is noted by chemical suppliers.[6]

Safety and Handling

2,2-Difluoropropan-1-amine hydrochloride is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

2,2-Difluoropropan-1-amine represents a valuable and versatile building block for the synthesis of novel fluorinated molecules with potential applications in drug discovery and materials science. Its unique combination of a primary amine and a gem-difluoro group offers a powerful handle for chemical modification while imparting desirable physicochemical properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective utilization in research and development.

References

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

-

24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 868241-48-9 | 2,2-Difluoropropan-1-amine hydrochloride - AiFChem [aifchem.com]

An In-depth Technical Guide to Gem-Difluorinated Aliphatic Amine Building Blocks for Drug Discovery

Foreword: The Strategic Advantage of Fluorine in Modern Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the gem-difluoromethylene group (CF2) in aliphatic amines stands out for its profound impact on bioactivity, metabolic stability, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of gem-difluorinated aliphatic amine building blocks, from their fundamental properties to their synthesis and strategic application in drug development.

The Physicochemical Impact of Gem-Difluorination on Aliphatic Amines

The strategic placement of a gem-difluoro group on an aliphatic amine instigates significant, and sometimes non-intuitive, changes in its key physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). Understanding these shifts is paramount for rational drug design.

Modulating Basicity (pKa): The Inductive Effect in Action

The potent electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect, which significantly reduces the electron density on the nitrogen atom. This, in turn, lowers the amine's basicity, resulting in a decrease in its pKa value.[3][4] This modulation is a critical tool for medicinal chemists, as it can be used to fine-tune the ionization state of a drug candidate at physiological pH, thereby influencing its solubility, cell permeability, and off-target interactions.

Studies on gem-difluorinated cycloalkanes have shown that the influence of the CF2 moiety on the basicity of amines is primarily governed by this inductive effect and is relatively consistent across both acyclic and cyclic aliphatic systems.[3][5] For instance, gem-difluorination can be expected to decrease pKa values by approximately 0.3 to 0.5 units.[3]

Table 1: Impact of Gem-Difluorination on the pKa of Representative Aliphatic Amines

| Parent Amine Scaffold | pKa (Non-fluorinated) | pKa (Gem-difluorinated) | ΔpKa | Reference |

| Bicyclic Saturated Amine (6-membered ring) | ~9.8 | ~9.4 | -0.4 | [6] |

| Bicyclic Saturated Amine (7-membered ring) | ~10.2 | ~9.8 | -0.4 | [6] |

| Cyclobutylamine | ~10.4 | ~9.9 | -0.5 | [3] |

Navigating Lipophilicity (LogP): A More Complex Landscape

While the impact on pKa is relatively predictable, the effect of gem-difluorination on lipophilicity is more nuanced and can vary depending on the molecular context.[6][7] The introduction of the CF2 group can either increase or decrease the LogP value, influenced by factors such as the overall molecular structure, the spatial orientation of the C-F bonds, and interactions with neighboring C-H bonds.[6][7]

In some cases, particularly in more rigid systems like bicyclic amines, gem-difluorination has been observed to decrease lipophilicity.[3][6] However, in other instances, especially within O-heterocyclic derivatives, the gem-difluorinated compounds were found to be more lipophilic than their non-fluorinated counterparts.[8] This highlights the importance of empirical determination of LogP for each new series of compounds.

Table 2: Varied Effects of Gem-Difluorination on Lipophilicity (LogP)

| Compound Series | ΔLogP upon Gem-Difluorination | Observed Trend | Reference |

| Bicyclic Saturated Amines | -0.54 to -0.55 | Decrease | [3] |

| Cycloalkane Derivatives | -0.16 to -0.56 | Decrease | [8] |

| O-Heterocyclic Derivatives | Can increase | Increase or No Change | [8] |

Synthetic Strategies for Accessing Gem-Difluorinated Aliphatic Amines

The synthesis of gem-difluorinated aliphatic amines presents unique challenges due to the electronic repulsion between the nitrogen and fluorine atoms.[9] However, several robust synthetic methodologies have been developed to access these valuable building blocks.

Key Synthetic Approaches: A Mechanistic Overview

A prevalent strategy involves the nucleophilic difluoromethylation of imines or their derivatives. This approach often utilizes a difluoromethylating agent, such as difluoromethyl phenyl sulfone, to introduce the CF2H group.[10] Another common method is the desulfurization-fluorination of thioamides, which offers a practical route to α,α-difluoromethylene amines.[11]

More recent advancements include photoredox-catalyzed methods that enable the synthesis of gem-difluorinated N-Boc-protected amines from N-Boc imines via difluorinated phosphonium salts.[12][13] These methods often proceed under mild conditions and exhibit broad functional group tolerance.

Caption: A generalized workflow for the synthesis of gem-difluorinated aliphatic amines.

Experimental Protocol: Stereoselective Synthesis via Nucleophilic Difluoromethylation

The following protocol details a highly stereoselective method for the synthesis of α-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines, a valuable technique for producing chiral amines.[10]

Materials:

-

N-(tert-butylsulfinyl)aldimine (1.0 equiv)

-

Difluoromethyl phenyl sulfone (1.5 equiv)

-

Lithium hexamethyldisilazide (LiHMDS) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-(tert-butylsulfinyl)aldimine in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base and Difluoromethylating Agent: In a separate flask, dissolve difluoromethyl phenyl sulfone in anhydrous THF and cool to -78 °C. To this solution, add LiHMDS dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Nucleophilic Addition: Transfer the solution from step 3 to the solution from step 2 via cannula. Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water. Separate the organic layer. Wash the organic layer successively with saturated aqueous NaHCO3 and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-difluoromethyl amine.

Applications in Drug Discovery: The Role as a Bioisostere

The gem-difluoromethylene group is often employed as a bioisostere for other functional groups, such as carbonyls, hydroxyls, or even a gem-dimethyl group.[14][15] This bioisosteric replacement can lead to significant improvements in a drug candidate's profile.

Enhancing Metabolic Stability

A primary application of gem-difluorination is to block metabolic oxidation at a susceptible site. The strong C-F bonds are resistant to cleavage by metabolic enzymes, thereby enhancing the metabolic stability and half-life of the drug.[1]

Improving Pharmacokinetic Properties

By modulating lipophilicity and basicity, the gem-difluoro group can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This can lead to better oral bioavailability and a more favorable overall pharmacokinetic profile.

Caption: The strategic application of gem-difluorinated amines as bioisosteres in drug design.

Purification and Characterization Considerations

The purification and characterization of gem-difluorinated aliphatic amines require specialized techniques due to their unique properties.

Purification Techniques

Flash column chromatography is a common method for purifying these compounds. For basic amines that may interact with acidic silica gel, using an amine-functionalized silica or adding a competing amine (e.g., triethylamine) to the mobile phase can improve separation and yield.[16] Reversed-phase HPLC with specialized fluorinated columns can also provide excellent resolution for high-purity samples.[17]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds. 19F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms.[17] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and assess the purity of the final product.[17]

Conclusion and Future Outlook

Gem-difluorinated aliphatic amine building blocks are powerful tools in the arsenal of medicinal chemists. Their ability to fine-tune basicity, modulate lipophilicity, and enhance metabolic stability makes them highly valuable for the optimization of drug candidates. As synthetic methodologies continue to advance, providing more efficient and scalable access to these compounds, their application in drug discovery is expected to grow, leading to the development of safer and more effective therapeutics.

References

- Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Liashuk, O. S., et al. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

- Wei, W., Pradhan, P., Veresmortean, C., Neary, M. C., & Zajc, B. (2025). Modified Julia Olefination Approach to Chiral α-Fluorovinyl Amino Alcohols and Amino Acids, via Fluorovinyl Oxazolidine Precursors, Conformational and Crystallographic Analyses. Chemistry – A European Journal.

- Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.

- Bai, D., et al. (2023). Palladium-catalyzed multi components oxy-aminofluorination and aminofluorination of gem-difluoroalkenes. Chinese Chemical Letters.

- Moroz, B., Melnykov, K. P., & Grygorenko, O. (2026). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks...

- Enamine.

- Melnykov, K., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery.

- Grygorenko, O. O., et al. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Cambridge Open Engage.

- Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- Melnykov, K., et al. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- Lozhkin, G. A., et al. (2025). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. The Journal of Organic Chemistry.

- Douglas, J. T., et al. (2024).

- BenchChem. (2025).

- Enamine. (n.d.).

- Dilman, A. D., et al. (2025).

- Li, J., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of α-Difluoromethyl Amines. BenchChem.

- Scott, J. S., & Jones, A. M. (2018).

- Biotage. (2023).

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotage.com [biotage.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Amine Basicity: A Comparative Analysis of Propylamine and 2,2-Difluoropropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The basicity of amines is a cornerstone of organic chemistry and a critical parameter in medicinal chemistry, influencing drug absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth technical comparison of the basicity of a simple aliphatic amine, propylamine, with its fluorinated analogue, 2,2-difluoropropylamine. We will explore the fundamental electronic principles governing amine basicity, with a specific focus on the powerful inductive effects exerted by alkyl and fluoro- substituents. Quantitative data, including pKa values, are presented to illustrate the dramatic reduction in basicity caused by difluorination. This analysis demonstrates how targeted chemical modification can be used to modulate the physicochemical properties of amine-containing compounds, a crucial strategy in modern drug design. A detailed experimental protocol for the determination of amine pKa via potentiometric titration is also provided for practical application.

Introduction: The Fundamental Nature of Amine Basicity

Amines are organic derivatives of ammonia, characterized by a nitrogen atom with a lone pair of electrons. This lone pair is the epicenter of their chemical reactivity and defines their basicity. According to the Brønsted-Lowry theory, a base is a proton (H⁺) acceptor. The nitrogen lone pair in an amine can readily form a new bond with a proton, resulting in the formation of a positively charged ammonium ion.[1] The ease with which this protonation occurs determines the strength of the amine as a base.

This equilibrium can be described by the base dissociation constant, Kb. However, it is more common and convenient in organic chemistry to discuss the basicity of an amine by referring to the acidity of its conjugate acid (the ammonium ion), represented by the acid dissociation constant, Ka, or its logarithmic form, pKa.[2]

Key Relationship: A stronger base will have a weaker conjugate acid , which corresponds to a higher pKa value . Conversely, a weaker base has a stronger, more acidic conjugate acid with a lower pKa.[2]

Propylamine (CH₃CH₂CH₂NH₂) is a prototypical primary alkylamine. Its basicity is representative of simple amines where the nitrogen is bonded to an sp³-hybridized carbon. In contrast, 2,2-difluoropropylamine (CH₃CF₂CH₂NH₂) introduces highly electronegative fluorine atoms into the alkyl chain. This guide will dissect and quantify the profound impact of this substitution on the electron density at the nitrogen atom and, consequently, on the amine's ability to act as a base.

Theoretical Framework: The Electronic Tug-of-War

Several factors modulate the electron density on the nitrogen atom, thereby influencing basicity. For the molecules , the inductive effect is the paramount consideration.

The Inductive Effect

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[3] It is a distance-dependent effect that weakens with increasing separation from the source.

-

Positive Inductive Effect (+I): Alkyl groups, such as the propyl group in propylamine, are less electronegative than nitrogen and act as electron-donating groups.[3][4] They push electron density towards the nitrogen atom, increasing the availability of the lone pair for protonation and thus enhancing basicity.

-

Negative Inductive Effect (-I): Electronegative atoms, such as fluorine, pull electron density towards themselves.[5][6] This electron-withdrawing effect de-localizes and stabilizes the lone pair, making it less available to accept a proton and thereby decreasing basicity.[7][8] Fluorine is the most electronegative element, exerting a very strong -I effect.[9]

Solvation and Steric Effects

In aqueous solution, the stability of the protonated ammonium cation also plays a crucial role. The cation is stabilized by hydrogen bonding with water molecules (solvation). Primary (RNH₃⁺), secondary (R₂NH₂⁺), and tertiary (R₃NH⁺) ammonium ions have different capacities for hydrogen bonding, which can alter the expected order of basicity seen in the gas phase.[10] Steric hindrance from bulky alkyl groups can also impede the approach of a proton to the nitrogen lone pair, potentially reducing basicity.[11] For the comparison between propylamine and 2,2-difluoropropylamine, both are primary amines with similarly sized substituents, so solvation and steric effects are expected to be comparable, leaving the inductive effect as the primary differentiating factor.

Comparative Analysis: Propylamine vs. 2,2-Difluoropropylamine

The structural difference between these two molecules—the substitution of two hydrogen atoms with two fluorine atoms on the carbon adjacent to the amino group—leads to a stark contrast in their basicity.

Propylamine: The Electron-Donating Case

In propylamine, the propyl group (CH₃CH₂CH₂–) exerts a +I effect. This electron-donating nature enriches the electron density on the nitrogen atom, making the lone pair more "available" and eager to accept a proton. Consequently, propylamine is a relatively strong base among simple organic amines. Its conjugate acid, the propylammonium ion, has a pKa of approximately 10.71, indicating that propylamine is a stronger base than ammonia (whose conjugate acid has a pKa of about 9.25).[2][12]

Caption: Inductive effect in 2,2-difluoropropylamine.

Quantitative Data Summary

The difference in basicity is most clearly illustrated by comparing the pKa values of the respective conjugate acids.

| Compound | Structure | Dominant Electronic Effect | pKa of Conjugate Acid (R-NH₃⁺) | Relative Basicity |

| Propylamine | CH₃CH₂CH₂NH₂ | +I (Electron Donating) | ~10.71 [2][12] | Stronger Base |

| 2,2-Difluoropropylamine | CH₃CF₂CH₂NH₂ | -I (Electron Withdrawing) | ~8.2 (predicted) [13] | Weaker Base |

Experimental Protocol: Determination of Amine pKa by Potentiometric Titration

This protocol outlines a standard, reliable method for experimentally determining the pKa of an amine in aqueous solution. The process involves titrating a solution of the amine (as its hydrochloride salt) with a standardized strong base and monitoring the pH change.

Methodology

-

Preparation of Amine Salt Solution:

-

Accurately weigh approximately 1.0 mmol of the amine hydrochloride salt (e.g., 2,2-difluoropropylamine hydrochloride).

-

Dissolve the salt in ~50 mL of deionized, CO₂-free water in a 100 mL beaker. Add a magnetic stir bar.

-

-

Titrant Preparation:

-

Use a standardized solution of 0.1 M sodium hydroxide (NaOH), which is a strong base. Ensure the concentration is known to four significant figures.

-

-

Apparatus Setup:

-

Place the beaker on a magnetic stirrer.

-

Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Immerse the calibrated pH electrode and a temperature probe into the amine solution.

-

Mount a burette containing the standardized 0.1 M NaOH solution directly above the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the amine salt solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue adding titrant, reducing the increment size as you approach the equivalence point (where the rate of pH change is greatest), until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point (Veq / 2). Locate the volume corresponding to Veq / 2 on the x-axis and find the corresponding pH on the curve. This pH value is the experimental pKa.

-

Caption: Experimental workflow for pKa determination.

Implications in Drug Development

The ability to precisely tune the basicity of an amine is a powerful tool in medicinal chemistry. The pKa of a drug molecule dictates its ionization state at physiological pH (~7.4).

-

Absorption & Permeability: A less basic amine (lower pKa) will be less protonated and more lipid-soluble, potentially enhancing its ability to cross cell membranes.

-

Receptor Binding: The ionization state can be critical for binding to a biological target. A protonated ammonium group may form a crucial ionic bond (salt bridge) with a negatively charged residue in a protein's active site.

-

Metabolic Stability: Introducing fluorine atoms, as in 2,2-difluoropropylamine, is a common strategy to block sites of oxidative metabolism, thereby increasing the drug's half-life.

By understanding the principles outlined in this guide, drug development professionals can make rational design choices to optimize the ADME and pharmacodynamic profiles of new chemical entities.

Conclusion

The comparison between propylamine and 2,2-difluoropropylamine offers a clear and compelling illustration of the inductive effect's role in molecular basicity. The electron-donating propyl group in propylamine enhances the basicity of the amine nitrogen, resulting in a conjugate acid pKa of ~10.71. In stark contrast, the powerful electron-withdrawing effect of the two fluorine atoms in 2,2-difluoropropylamine drastically reduces the electron density on the nitrogen, making it a significantly weaker base, with a predicted conjugate acid pKa of ~8.2. This dramatic difference underscores the power of strategic halogenation to modulate the fundamental physicochemical properties of organic molecules, a principle of immense value in the fields of chemical synthesis and drug discovery.

References

-

Unacademy. (n.d.). Factors That Affect the Basicity of Amines. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]

-

Rawsource. (2024, July 3). How do amines act as bases. Retrieved from [Link]

-

PrepMed. (2025, April 17). How to Determine the Order of Basicity in Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Basicity of Amines: Factors and Order | PDF. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-PROPYLAMINE. Retrieved from [Link]

-

Quora. (2019, February 12). What is the basicity order of ethyl amine in gas phase and in aqueous phase? Retrieved from [Link]

-

ResearchGate. (n.d.). Gas Phase Basicity of Alkanolamines. Retrieved from [Link]

-

NIST. (n.d.). Propylamine. Retrieved from [Link]

-

NEET coaching. (2024, October 24). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 7.3: Structural Effects on Acidity and Basicity. Retrieved from [Link]

-

Fiveable. (2025, August 15). 5.2 Basicity of amines - Organic Chemistry II. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Khan Academy. (2026, February 11). Basicity of Alkyl amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]

-

NIST. (n.d.). Propylamine. Retrieved from [Link]

-

Filo. (2024, December 3). Arrange the following in increasing basic character order. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

Quora. (2018, December 18). How is propylamine different from phenylamine in terms of pH? Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanamine (CAS 75-31-0). Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2-difluoropropylamine hydrochloride (C3H7F2N). Retrieved from [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB list of experimental proton affinities. Retrieved from [Link]

-

ZambiaWiki. (n.d.). Proton affinity. Retrieved from [Link]

-

NIST. (n.d.). Propane, 2,2-difluoro-. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanamine. Retrieved from [Link]

Sources

- 1. rawsource.com [rawsource.com]

- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Inductive effect - Wikipedia [en.wikipedia.org]

- 4. prepmed.in [prepmed.in]

- 5. allen.in [allen.in]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Arrange the following in increasing basic character order; I. \mathrm { F.. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. scribd.com [scribd.com]

- 12. echemi.com [echemi.com]

- 13. 2,2-Difluoropropylamine hydrochloride (421-00-1) for sale [vulcanchem.com]

Technical Guide: The Role of 2,2-Difluoropropan-1-amine in Medicinal Chemistry

Executive Summary

2,2-Difluoropropan-1-amine (CAS: 421-00-1; HCl Salt: 868241-48-9) has emerged as a high-value bioisostere in modern drug discovery.[1] Unlike its non-fluorinated analog (propylamine), this moiety offers a unique combination of pKa modulation and metabolic resistance . By introducing a gem-difluoro group at the

This guide details the physicochemical rationale, synthetic pathways, and application of this building block in kinase inhibitor design and metabolic optimization.

Part 1: Physicochemical Profile & Mechanism

The "Fluorine Effect" on Basicity

The primary utility of 2,2-difluoropropan-1-amine lies in its ability to modulate the pKa of the primary amine. In a standard alkyl amine (e.g.,

The introduction of two fluorine atoms at the

Table 1: Physicochemical Comparison

| Property | 2,2-Difluoropropan-1-amine | Impact on MedChem | |

| Structure | Bioisosteric replacement | ||

| pKa (approx.) | 10.5 | 8.2 – 8.5 | Reduced basicity; increased fraction of neutral species at pH 7.4 |

| LogD (pH 7.4) | Low (highly polar cation) | Moderate (increased neutral fraction) | Improved passive membrane permeability |

| Metabolic Stability | Low (susceptible to | High (C–F bond is oxidation resistant) | Extended half-life ( |

| Conformation | Flexible | Gauche-biased | Potential for pre-organized binding |

Metabolic Blocking

Aliphatic amines are frequently metabolized via oxidative deamination or hydroxylation at the

Part 2: Synthetic Methodologies

Synthesis of 2,2-difluoropropan-1-amine often requires bypassing the instability of

Primary Synthesis Route (Gabriel Modification)

This route avoids the handling of volatile free amines until the final step and uses stable crystalline intermediates.

Figure 1: Synthetic pathway via Gabriel synthesis intermediate. The difluorination step is performed on the protected ketone to prevent side reactions.

Experimental Protocol: Coupling to a Scaffold

Objective: Amide coupling of 2,2-difluoropropan-1-amine HCl to a carboxylic acid core (General Procedure).

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

2,2-Difluoropropan-1-amine HCl (1.2 equiv)

-

HATU (1.5 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a dried round-bottom flask with the Carboxylic Acid Scaffold (e.g., 1.0 mmol) and dissolve in anhydrous DMF (5 mL/mmol).

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at room temperature for 15 minutes to generate the active ester.

-

Addition: Add 2,2-Difluoropropan-1-amine hydrochloride (1.2 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product (

). -

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Part 3: Medicinal Chemistry Applications[2][3][4]

Case Study: Plk1 Inhibitors (Oncology)

In the development of Polo-like Kinase 1 (Plk1) inhibitors, researchers utilized 2,2-difluoropropan-1-amine to optimize the Polo-Box Domain (PBD) binding affinity and metabolic stability.[2]

-

Challenge: Early leads with simple

-propyl chains suffered from rapid metabolic clearance and poor cellular permeability due to high basicity. -

Solution: Incorporation of the 2,2-difluoropropyl moiety (Compound 89i in literature).[2][3]

-

Outcome: The fluorine substitution maintained the necessary steric bulk for the hydrophobic pocket while reducing the amine pKa. This improved the compound's ability to cross cell membranes (higher neutral fraction) and blocked oxidative degradation on the propyl chain.

Strategic Logic: The "Gauche Effect"

Beyond electronics, the 2,2-difluoro motif induces a specific conformational bias known as the gauche effect . The C–F bonds and the C–N bond tend to adopt a gauche conformation relative to each other to maximize orbital overlap (

Figure 2: The multi-faceted impact of replacing a propyl group with a 2,2-difluoropropyl group.

Safety & Handling

-

Thermal Instability: The HCl salt is stable, but the free amine is volatile. Precursors involving 2,2-difluoro-1-haloalkanes or reactions generating HF byproducts must be handled in HF-resistant apparatus (Teflon/PFA) if acidic conditions are extreme.

-

Corrosivity: Synthesis from precursors often involves HF or DAST; standard safety protocols for fluorinating agents apply (calcium gluconate gel availability is mandatory).

References

-

Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors. Journal of Medicinal Chemistry. (2023). Describes the synthesis and SAR of compound 89i using 2,2-difluoropropan-1-amine.

-

Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines. The Journal of Organic Chemistry. (2023). Provides experimental pKa analysis and comparison of 2,2-difluoropropylamine vs. butylamine.[4]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. (2022). Comprehensive analysis of pKa and LogP shifts in gem-difluoro amines.

-

Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. World Intellectual Property Organization (Patent WO2020092621A1). (2020). Example of 2,2-difluoropropan-1-amine used in patent literature for kinase inhibitors.

-

2,2-Difluoropropan-1-amine hydrochloride Product Data. Sigma-Aldrich. Physical properties and safety data for the HCl salt.

Sources

- 1. 868241-48-9 | 2,2-Difluoropropan-1-amine hydrochloride - AiFChem [aifchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Application of 1-Amino-2,2-difluoropropane as a Bioisostere in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorine in Bioisosteric Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing pharmacological profiles. The unique electronic properties and small steric footprint of fluorine allow for the fine-tuning of a molecule's physicochemical characteristics, including metabolic stability, acidity (pKa), and lipophilicity (logP).[1][2][3] Among the various fluorinated motifs, the gem-difluoro group (CF2) has emerged as a particularly valuable bioisostere, capable of mimicking other functional groups while imparting beneficial properties. This guide provides an in-depth technical exploration of 1-amino-2,2-difluoropropane (also known as 2,2-difluoropropylamine), a versatile building block and a compelling bioisostere for small alkylamines in drug design. We will delve into its synthesis, physicochemical properties, and strategic applications, providing field-proven insights for its effective implementation in drug discovery programs.

Physicochemical Properties of the 1-Amino-2,2-difluoropropane Moiety: A Quantitative Comparison

The introduction of the gem-difluoro group at the 2-position of a propylamine chain significantly alters its electronic and steric properties compared to its non-fluorinated counterpart, propylamine. These changes have profound implications for its behavior in biological systems.

The impact on lipophilicity is another key consideration. While fluorination can sometimes increase lipophilicity, the effect of a gem-difluoro group is context-dependent. An experimentally determined logP value for 1-amino-2,2-difluoropropane is not currently available in the public domain. However, computational tools can provide an estimated value. The metabolic stability of molecules is often enhanced by the introduction of fluorine atoms, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6][7]

Table 1: Comparative Physicochemical Properties

| Property | Propylamine | 1-Amino-2,2-difluoropropane |

| Molecular Formula | C₃H₉N | C₃H₇F₂N |

| Molecular Weight | 59.11 g/mol | 95.09 g/mol |

| pKa (of conjugate acid) | 10.69[4] | ~8.2 (Predicted)[1] |

| logP | 0.48 (Experimental) | Not available (Experimental) |

Strategic Applications in Medicinal Chemistry: The 1-Amino-2,2-difluoropropane Moiety as a Bioisostere

The 1-amino-2,2-difluoropropane moiety serves as an excellent bioisostere for small, flexible alkylamines such as ethylamine and propylamine. Its strategic incorporation can address several challenges encountered during lead optimization.

Modulation of Basicity and Target Engagement

The reduced basicity of the 1-amino-2,2-difluoropropane group can be leveraged to fine-tune the ionization state of a drug candidate at physiological pH. For many G protein-coupled receptors (GPCRs) and ion channels, the protonation state of a key amine is crucial for binding to the target. By replacing a more basic amine with the 2,2-difluoropropylamine moiety, medicinal chemists can optimize this interaction, potentially leading to increased potency and selectivity.

Enhancement of Metabolic Stability

A primary application of fluorination in drug design is to block sites of metabolic oxidation.[5][6] The gem-difluoro group in 1-amino-2,2-difluoropropane effectively shields the adjacent methylene group from enzymatic attack, thereby increasing the metabolic half-life of the drug candidate. This can lead to improved oral bioavailability and a more favorable dosing regimen.

Improving Membrane Permeability and Pharmacokinetics

The overall physicochemical profile of a drug, including its polarity and hydrogen bonding capacity, influences its ability to cross cell membranes. The introduction of the 1-amino-2,2-difluoropropane moiety can modulate these properties, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific, publicly available case studies detailing the direct bioisosteric replacement of an ethylamine or propylamine with a 1-amino-2,2-difluoropropane group and the resulting impact on pharmacological activity are limited, the principles of fluorine's effects on pKa and metabolic stability are well-established and widely applied in drug discovery.[8]

Synthetic Methodologies for 1-Amino-2,2-difluoropropane and its Incorporation

The successful application of the 1-amino-2,2-difluoropropane bioisostere relies on efficient and scalable synthetic routes. Several methods can be employed for its synthesis and subsequent incorporation into target molecules.

Synthesis of 1-Amino-2,2-difluoropropane

One common approach for the synthesis of 1-amino-2,2-difluoropropane is through the reductive amination of 2,2-difluoropropanone.[1] This method involves the reaction of the ketone with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride, to yield the desired primary amine.

Sources

- 1. 2,2-Difluoropropylamine hydrochloride (421-00-1) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 868241-48-9: 2,2-Difluoropropylamine hydrochloride [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triad of Physicochemical & Metabolic Modulation

Engineering Metabolic Robustness: The Strategic Integration of gem-Difluoro Amine Motifs in Drug Discovery

As a Senior Application Scientist navigating the complexities of lead optimization, one of the most elegant and impactful structural interventions I deploy is the strategic incorporation of the gem-difluoro amine motif. Far beyond a simple structural tweak, replacing a metabolically labile methylene group adjacent to an amine with a gem-difluoromethylene (

This technical guide provides an in-depth analysis of the causality behind these bioisosteric replacements, supported by physical organic chemistry principles, quantitative data, and self-validating experimental workflows.

The introduction of a

A. pKa Attenuation via Inductive Effects

Aliphatic amines are frequently highly basic (pKa 9.5–10.5), meaning they are nearly entirely protonated at physiological pH (7.4). This cationic state limits passive membrane permeability and frequently serves as a primary pharmacophore for off-target liabilities, most notably the hERG potassium channel (leading to cardiotoxicity). The highly electronegative fluorine atoms exert a profound electron-withdrawing inductive effect through the sigma bond network. This pulls electron density away from the nitrogen lone pair, predictably lowering the pKa by 1.5 to 3.0 units[1]. Causality in Design: By depressing the pKa to ~7.5–8.5, we exponentially increase the fraction of the neutral, unprotonated amine at pH 7.4. This directly enhances passive transcellular diffusion and mitigates electrostatic binding to the hERG channel's internal cavity.

B. Abrogation of CYP450 Oxidative Liability

Standard aliphatic amines are notorious liabilities for Cytochrome P450 (CYP)-mediated N-dealkylation. While classical medicinal chemistry attributes the metabolic stability of gem-difluoro motifs solely to the high bond dissociation energy of the C-F bond (~116 kcal/mol vs. ~98 kcal/mol for C-H), advanced physical organic profiling reveals a more nuanced reality[2].

Causality in Design: The profound inductive electron withdrawal lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine. This thermodynamically disfavors the initial Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) required by the highly reactive CYP450 Compound I (an FeO

C. Stereoelectronic Conformational Locking

Beyond electronic effects, the gem-difluoromethylene group exerts significant stereoelectronic influence. In saturated heterocyclic and macrocyclic systems, the steric bulk and strong dipole orientation of the

Fig 1. CYP450-mediated N-dealkylation pathway vs. gem-difluoro metabolic shielding.

Quantitative Impact on ADME Properties

The theoretical benefits of gem-difluorination translate directly into quantifiable improvements in in vitro ADME assays. The table below summarizes the comparative physicochemical and metabolic data of standard amines versus their gem-difluorinated matched molecular pairs (MMPs)[4],[1].

| Compound Motif | Representative Scaffold | pKa | LogD (pH 7.4) | HLM | Primary Metabolic Liability |

| Non-Fluorinated | Piperidine | 10.2 | 0.8 | 55.4 | High (N-dealkylation) |

| gem-Difluoro | 3,3-Difluoropiperidine | 7.8 | 1.5 | < 5.0 | Blocked / Minimal |

| Non-Fluorinated | Cyclopentanamine | 10.5 | 0.9 | 62.1 | High ( |

| gem-Difluoro | 3,3-Difluorocyclopentanamine | 8.2 | 1.6 | 12.3 | Significantly Reduced |

Note: While absolute LogP (lipophilicity of the neutral species) may increase slightly upon fluorination, the functionally relevant LogD at pH 7.4 often increases more substantially because a much larger percentage of the molecule exists in the highly permeable, unprotonated state.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To empirically prove the metabolic robustness of a novel gem-difluoro amine, we rely on the Human Liver Microsome (HLM) Intrinsic Clearance (

Causality in Assay Design:

-

Matrix Selection: HLMs contain the concentrated membrane-bound CYP450 enzymes responsible for N-dealkylation, providing a biologically relevant oxidative environment.

-

Cofactor Dependence: A NADPH regenerating system (NADP+, Glucose-6-phosphate, G6PDH) is employed rather than direct NADPH addition. CYP450 enzymes require a continuous supply of reducing equivalents; a regenerating system prevents cofactor depletion, ensuring linear enzyme kinetics over the 60-minute incubation.

-

Minus-NADPH Control: Incubating the test compound without the regenerating system isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation in the matrix.

Step-by-Step Methodology:

-

System Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. Dilute the test compound (e.g., 3,3-difluoropiperidine derivative) and positive controls (Verapamil, Dextromethorphan) to a final assay concentration of 1 -

Pre-Incubation: Mix the compound with HLMs (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). For the Minus-NADPH control, add an equivalent volume of plain buffer.

-

Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50

aliquot of the reaction mixture and immediately quench it by adding 150 -

Protein Precipitation & Bioanalysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a 96-well plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

-

Data Processing & Validation: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the elimination rate constant (

) from the slope, and derive the intrinsic clearance:

Fig 2. Self-validating in vitro microsomal stability workflow for intrinsic clearance determination.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

Strategic Integration of 2,2-Difluoropropan-1-amine in Drug Discovery: Physicochemical Profiling and Synthetic Methodologies

Introduction & Core Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. 2,2-Difluoropropan-1-amine has emerged as a critical fluorinated building block. By introducing a gem-difluoro group adjacent to an aliphatic amine, drug developers can finely tune basicity, enhance metabolic stability, and improve lipophilicity without imposing significant steric bulk.

This whitepaper provides a comprehensive technical guide on the molecular properties, validated synthesis, and application of 2,2-difluoropropan-1-amine, specifically focusing on its hydrochloride salt form due to the volatility and instability of the free base.

Physicochemical Profiling & Structural Dynamics

Understanding the exact molecular weight and formula of 2,2-difluoropropan-1-amine is foundational for stoichiometric calculations in complex syntheses. The free base (C₃H₇F₂N) is highly volatile and prone to degradation; hence, it is almost exclusively synthesized, stored, and utilized as its hydrochloride salt (C₃H₈ClF₂N) .

| Property | 2,2-Difluoropropan-1-amine (Free Base) | 2,2-Difluoropropan-1-amine Hydrochloride |

| Molecular Formula | C₃H₇F₂N | C₃H₈ClF₂N |

| Molecular Weight | 95.10 g/mol | 131.55 g/mol |

| CAS Number | 421-00-1 | 868241-48-9 |

| SMILES | CC(CN)(F)F | CC(CN)(F)F.Cl |

| Physical State (at RT) | Volatile Liquid | Crystalline Solid |

| Storage Conditions | Inert atmosphere, < 0°C | Inert atmosphere, 2-8°C |

Data synthesized from Sigma-Aldrich and Vulcanchem technical specifications 1.

Mechanistic Role in Drug Design: The Fluorine Effect

The substitution of hydrogen atoms with fluorine at the C2 position of propylamine fundamentally alters the molecule's electronic landscape. Fluorine is the most electronegative element, and the gem-difluoro moiety exerts a strong electron-withdrawing inductive effect (-I effect).

Causality in Design : Why choose 2,2-difluoropropan-1-amine over standard propylamine?

-

pKa Modulation : The strong -I effect pulls electron density away from the terminal amine, significantly lowering its pKa (typically by 1.5 to 2.0 units compared to non-fluorinated analogs). This reduces the basicity of the amine, ensuring that a higher fraction of the drug remains un-ionized at physiological pH (7.4), which directly enhances passive membrane permeability.

-

Metabolic Shielding : Aliphatic chains are notorious liabilities for Cytochrome P450 (CYP450)-mediated oxidation. The strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, blocking metabolism at the C2 position and extending the drug's half-life.

Fig 1: Mechanistic impact of gem-difluoro substitution on pharmacokinetic properties.

Validated Synthetic Methodology & Scale-Up Protocols

The industrial and laboratory-scale synthesis of 2,2-difluoropropan-1-amine hydrochloride relies heavily on the reductive amination of 2,2-difluoropropanone 1. Standard reductive amination conditions often fail here due to the electron-deficient nature of the fluorinated ketone, which makes imine formation thermodynamically challenging.

To overcome this, Titanium(IV) isopropoxide (Ti(O-iPr)₄) is employed. Causality : Ti(O-iPr)₄ acts as both a Lewis acid to activate the recalcitrant ketone carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate.

Self-Validating Protocol: Reductive Amination & Salt Formation

Step 1: Imine Formation

-

Procedure : Dissolve 2,2-difluoropropanone (1.0 eq) in anhydrous THF under argon. Add a methanolic solution of ammonia (5.0 eq), followed by dropwise addition of Ti(O-iPr)₄ (2.0 eq). Stir at ambient temperature for 12 hours.

-

Self-Validation Checkpoint : Extract a 0.1 mL aliquot. Analyze via FTIR. The reaction is validated to proceed to the next step only when the sharp C=O stretch at ~1725 cm⁻¹ is completely replaced by a C=N stretch at ~1650 cm⁻¹.

Step 2: Reduction

-

Procedure : Cool the vessel to 0°C. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions. Causality : NaBH₃CN is chosen over NaBH₄ because it is stable in the slightly acidic conditions generated and selectively reduces the imine without over-reducing other functional groups. Stir for 8 hours, allowing it to warm to room temperature.

-

Self-Validation Checkpoint : Quench a micro-aliquot and perform ¹⁹F NMR. The disappearance of the ketone's fluorine singlet and the emergence of a distinct multiplet (due to coupling with adjacent protons) confirms successful reduction.

Step 3: Isolation and Salt Formation

-

Procedure : Quench with aqueous NaOH (to precipitate TiO₂). Filter through Celite. Extract the free amine into diethyl ether. Dry the organic layer over anhydrous Na₂SO₄. Cool the ether solution to 0°C and bubble anhydrous HCl gas (or add HCl in dioxane) until precipitation ceases. Filter the resulting white solid and recrystallize from ethanol/ether.

-

Self-Validation Checkpoint : Perform elemental analysis (CHN) and melting point determination. Purity must exceed 98% before use in downstream API synthesis.

Fig 2: Reductive amination workflow for 2,2-difluoropropan-1-amine hydrochloride synthesis.

Application Case Study: Polo-like Kinase 1 (Plk1) Inhibitors

The practical utility of 2,2-difluoropropan-1-amine hydrochloride is best exemplified in the structural optimization of anticancer agents. Plk1 is a critical regulator of mitosis, and its Polo-box domain (PBD) is a highly sought-after target for cancer therapeutics.

In a pivotal study optimizing Plk1 PBD inhibitors, researchers utilized 2,2-difluoropropan-1-amine hydrochloride to synthesize 3-(2,2-difluoropropyl)-8-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives 2.

Causality : The incorporation of the 2,2-difluoropropyl group at the N3 position of the quinazolinone scaffold was a deliberate design choice. The fluorine atoms provided essential steric shielding and lipophilic contacts within the hydrophobic pocket of the Plk1 PBD. This modification significantly enhanced binding affinity while simultaneously preventing rapid metabolic degradation of the N-alkyl chain—a common failure point in earlier generation inhibitors.

Conclusion

2,2-Difluoropropan-1-amine (MW: 131.55 g/mol as a hydrochloride salt) is far more than a simple reagent; it is a strategic structural modifier. By mastering its physicochemical properties and the nuances of its synthesis—particularly the necessity of Lewis acid catalysis during reductive amination—drug development professionals can reliably integrate this building block to rescue metabolically labile leads and optimize target binding profiles.

References

-

National Institutes of Health (PMC) . "Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs". Available at:[Link]

Sources

A Technical Guide to High-Purity 2,2-Difluoropropan-1-amine HCl for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Gem-Difluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the gem-difluoro group, particularly when positioned adjacent to a key functional group, offers a unique combination of steric and electronic effects that can profoundly influence a molecule's biological activity. 2,2-Difluoropropan-1-amine, and its hydrochloride salt (CAS No: 868241-48-9), has emerged as a critical building block for introducing the 2,2-difluoropropyl moiety. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing high-purity 2,2-Difluoropropan-1-amine HCl.

The presence of the two electronegative fluorine atoms on the same carbon atom significantly impacts the molecule's properties, including enhanced metabolic stability and binding affinity to target proteins.[1] This makes 2,2-Difluoropropan-1-amine HCl a valuable intermediate in the synthesis of a range of biologically active compounds, including kinase inhibitors and antiviral agents.[1]

Identifying and Qualifying Suppliers of High-Purity 2,2-Difluoropropan-1-amine HCl

The quality of starting materials is paramount in drug discovery and development. For a critical building block like 2,2-Difluoropropan-1-amine HCl, sourcing from a reputable supplier who can provide comprehensive analytical data is essential. Several chemical suppliers offer this compound, typically with purities ranging from 95% to over 97%.

When selecting a supplier, it is crucial to look beyond the listed purity and request a Certificate of Analysis (CoA) for the specific lot being purchased. A comprehensive CoA should include not only the purity as determined by a primary analytical method (e.g., HPLC or GC) but also data from confirmatory techniques such as ¹H and ¹⁹F NMR, and mass spectrometry.

Table 1: Prominent Suppliers of 2,2-Difluoropropan-1-amine HCl

| Supplier | Stated Purity | Available Forms | Key Considerations |

| Sigma-Aldrich | ≥97%[2] | 100 mg, 250 mg, 1 g, 5 g, 25 g[2] | Offers access to Certificates of Analysis and Origin.[2] |

| ChemShuttle | 95%[3] | 25 g, 100 g, and larger quantities upon inquiry[3] | Provides basic product specifications and safety information.[3] |

| ChemScene | ≥96%[4] | Available in various quantities. | Offers detailed product information and safety data.[4] |

| AiFChem | 97%[5] | Available in 25 g and other sizes. | States the product is for research use only.[5] |

| BLD Pharm | Inquire for purity | Various | Provides access to NMR, HPLC, LC-MS, and UPLC data.[6] |

Critical Quality Attributes and Analytical Methodologies

Ensuring the purity and identity of 2,2-Difluoropropan-1-amine HCl is a critical step before its inclusion in a synthetic workflow. The following analytical techniques are indispensable for a thorough quality assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is a powerful technique for assessing the purity of polar compounds like amine hydrochlorides. Due to the lack of a strong chromophore in 2,2-Difluoropropan-1-amine HCl, direct UV detection can be challenging. Pre-column derivatization with a UV-active or fluorescent tag is often the preferred approach for sensitive and accurate quantification.[7]

Experimental Protocol: A General HPLC Method for Amine Analysis

-

Derivatization (Pre-column):

-

React the amine sample with a derivatizing agent such as o-Phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.[7]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is typically employed. For basic compounds like amines, increasing the pH of the mobile phase can increase retention time in reversed-phase chromatography.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Fluorescence detection is ideal for OPA derivatives. If UV detection is used, the wavelength should be optimized based on the absorbance of the chosen derivative.

-

Injection Volume: 10-20 µL.

-

Logical Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹⁹F NMR are essential for confirming the structure of 2,2-Difluoropropan-1-amine HCl and identifying any fluorinated impurities.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. The protons on the carbon adjacent to the fluorine atoms will exhibit characteristic splitting patterns due to coupling with the fluorine nuclei.

-

¹⁹F NMR: This is a crucial technique for directly observing the fluorine atoms. The wide chemical shift range of ¹⁹F NMR provides excellent resolution, making it highly sensitive for detecting and quantifying fluorinated impurities.[9][10] For accurate quantification, proper optimization of NMR parameters such as relaxation delay is critical.[11]

Potential Impurities

A thorough understanding of the synthetic route is key to anticipating potential impurities. Common synthetic pathways to 2,2-difluoropropylamine involve the fluorination of propylene derivatives or the reductive amination of difluorinated ketones.[1] Potential process-related impurities could include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Byproducts of fluorination: Incomplete or over-fluorinated species.

-

Residual solvents: Solvents used in the reaction and purification steps.

-

Amine hydrochloride salt dissociation: In solution, amine hydrochloride salts can exist in equilibrium with the free amine and hydrochloric acid, which could potentially be observed in certain analytical techniques.[12]

Safe Handling, Storage, and Disposal

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.

Storage: 2,2-Difluoropropan-1-amine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2] Recommended storage temperatures are typically between 2-8°C.[2][3]

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Take precautionary measures against static discharge.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Drug Discovery: A Versatile Building Block

The unique properties conferred by the gem-difluoro group make 2,2-Difluoropropan-1-amine HCl a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of novel therapeutic agents, particularly in the realm of oncology and virology. The introduction of the 2,2-difluoropropylamine moiety can lead to improved metabolic stability and enhanced binding interactions with biological targets.[1]

Diagram of Synthetic Utility

Caption: Synthetic utility of 2,2-Difluoropropan-1-amine HCl.

Conclusion

High-purity 2,2-Difluoropropan-1-amine HCl is a critical and versatile building block for the synthesis of advanced pharmaceutical intermediates. A thorough understanding of its quality attributes, coupled with rigorous analytical testing and safe handling practices, is essential for its successful application in research and drug development. By carefully selecting suppliers, validating incoming material, and adhering to safety protocols, researchers can confidently incorporate this valuable synthon into their discovery programs.

References

-

Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

- The Society of the Plastics Industry, Inc. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins.

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

Asia Industrial Gases Association. (n.d.). CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES. Retrieved from [Link]

- The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.

- Camus-Génot, V., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

-

Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoroethan-1-amine hydrochloride. Retrieved from [Link]

-

PMC. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]

-

Semantic Scholar. (2019, May 1). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

University of Manchester. (2016, June 24). New NMR Tools for Impurity Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

Sources

- 1. 2,2-Difluoropropylamine hydrochloride (421-00-1) for sale [vulcanchem.com]

- 2. 2,2-Difluoropropan-1-amine hydrochloride | 868241-48-9 [sigmaaldrich.cn]

- 3. 2,2-difluoropropan-1-amine hydrochloride; CAS No.: 868241-48-9 [chemshuttle.com]

- 4. chemscene.com [chemscene.com]

- 5. 868241-48-9 | 2,2-Difluoropropan-1-amine hydrochloride - AiFChem [aifchem.com]

- 6. 868241-48-9|2,2-Difluoropropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lcms.cz [lcms.cz]

- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. theses.gla.ac.uk [theses.gla.ac.uk]

Thermodynamic Solubility and Solvation Mechanics of 2,2-Difluoropropylamine Salts in Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary